molecular formula C12H15FOS B8079123 4-(5-Fluoro-2-methylphenyl)thian-4-ol

4-(5-Fluoro-2-methylphenyl)thian-4-ol

Cat. No.: B8079123
M. Wt: 226.31 g/mol
InChI Key: UDAZABINSXSPRB-UHFFFAOYSA-N
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Description

The compound with the identifier “4-(5-Fluoro-2-methylphenyl)thian-4-ol” is a chemical substance that has garnered interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “4-(5-Fluoro-2-methylphenyl)thian-4-ol” involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, oxidation, reduction, and substitution reactions, depending on the desired final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to maximize yield and minimize costs. Industrial production methods may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

The compound “4-(5-Fluoro-2-methylphenyl)thian-4-ol” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state derivatives, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

The compound “4-(5-Fluoro-2-methylphenyl)thian-4-ol” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of “4-(5-Fluoro-2-methylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The exact mechanism of action may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c1-9-2-3-10(13)8-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAZABINSXSPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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